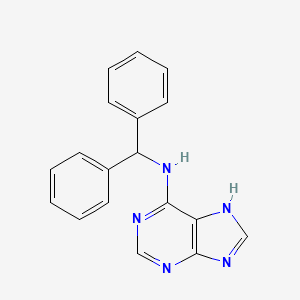![molecular formula C19H20N4O2S3 B12132774 3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132774.png)
3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物3-{(Z)-[4-氧代-3-(丙-2-基)-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-(硫代吗啉-4-基)-4H-吡啶并[1,2-a]嘧啶-4-酮 是一种复杂的杂环分子。
准备方法
合成路线和反应条件
该化合物的合成通常涉及多步有机反应。常见的合成路线可能包括:
噻唑烷环的形成: 这可以通过在碱性条件下使合适的硫酰胺与α-卤代酮反应来实现。
吡啶并嘧啶核的构建: 这一步通常涉及吡啶衍生物与合适的酰胺或胍类化合物的环化。
硫代吗啉基的引入: 这可以通过亲核取代反应来实现,其中硫代吗啉衍生物被引入吡啶并嘧啶核。
最终组装: 最后一步是在受控条件下将噻唑烷和吡啶并嘧啶中间体缩合,形成所需的化合物。
工业生产方法
该化合物的工业生产很可能涉及优化上述合成步骤,以确保高产率和纯度。这可能包括使用自动化反应器、连续流动化学和先进的纯化技术,如色谱法和结晶法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基团处,导致形成亚砜或砜。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 该化合物可以参与亲核取代反应,尤其是在硫代吗啉和噻唑烷环处。
常用试剂和条件
氧化剂: 过氧化氢,间氯过氧苯甲酸(m-CPBA)。
还原剂: 硼氢化钠(NaBH4),氢化锂铝(LiAlH4)。
亲核试剂: 胺类、硫醇类和醇类,在碱性或酸性条件下。
主要产物
氧化产物: 亚砜,砜。
还原产物: 醇衍生物。
取代产物: 取决于所用亲核试剂的不同,各种取代衍生物。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的构建块。其独特的结构可以用于探索新的反应机理和途径。
生物学
在生物学方面,该化合物的杂环性质使其成为酶抑制研究的候选者。它可以用来探测各种酶的活性,特别是那些参与硫代谢的酶。
医学
在医学方面,该化合物作为治疗剂的潜力引起人们的兴趣。其结构暗示了作为抗菌剂、抗癌剂或抗炎剂的可能应用。对其药代动力学和药效学的研究正在进行中。
工业
在工业上,该化合物可用于开发具有特定性能的新材料,例如在恶劣条件下需要稳定性的聚合物或涂层。
作用机制
该化合物的作用机制可能与其与生物大分子相互作用的能力有关。噻唑烷和硫代吗啉环可以与蛋白质形成强烈的相互作用,可能抑制其功能。吡啶并嘧啶核可以插入 DNA 中,影响转录和复制过程。
相似化合物的比较
类似化合物
噻唑烷二酮: 以其抗糖尿病特性而闻名。
吡啶并嘧啶: 常用于激酶抑制研究。
硫代吗啉衍生物: 研究其抗菌活性。
独特性
使3-{(Z)-[4-氧代-3-(丙-2-基)-2-硫代-1,3-噻唑烷-5-亚基]甲基}-2-(硫代吗啉-4-基)-4H-吡啶并[1,2-a]嘧啶-4-酮 与众不同的是它在一个分子中结合了这三个不同的部分。这种独特的结构使其能够参与广泛的化学反应和生物相互作用,使其成为研究和工业应用的多功能化合物。
属性
分子式 |
C19H20N4O2S3 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O2S3/c1-12(2)23-18(25)14(28-19(23)26)11-13-16(21-7-9-27-10-8-21)20-15-5-3-4-6-22(15)17(13)24/h3-6,11-12H,7-10H2,1-2H3/b14-11- |
InChI 键 |
PARBJESQXCWUAA-KAMYIIQDSA-N |
手性 SMILES |
CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)/SC1=S |
规范 SMILES |
CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132702.png)
![3'-[(4-chlorophenyl)carbonyl]-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12132710.png)


![4-methoxy-9-(3-methoxyphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12132717.png)
![Methyl 2-[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12132732.png)

![2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12132751.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132753.png)
![N-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12132755.png)
![11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12132757.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12132775.png)
![3-[(2,5-Dimethylphenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12132784.png)
